molecular formula C17H11ClN2O4S B15078903 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione CAS No. 308095-83-2

5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B15078903
CAS No.: 308095-83-2
M. Wt: 374.8 g/mol
InChI Key: CNTBTZNBKYZJKZ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Chlorobenzylidene)-3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzylidene)-3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione
  • 5-(4-Chlorobenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Uniqueness

5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both a chlorobenzylidene group and a nitrobenzyl group. These functional groups contribute to its distinct chemical reactivity and potential applications. The combination of these groups in a single molecule allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

308095-83-2

Molecular Formula

C17H11ClN2O4S

Molecular Weight

374.8 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11ClN2O4S/c18-13-5-1-11(2-6-13)9-15-16(21)19(17(22)25-15)10-12-3-7-14(8-4-12)20(23)24/h1-9H,10H2/b15-9+

InChI Key

CNTBTZNBKYZJKZ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.